molecular formula C13H18O B13199268 3,3-Dimethyl-1-phenylcyclopentan-1-ol

3,3-Dimethyl-1-phenylcyclopentan-1-ol

Cat. No.: B13199268
M. Wt: 190.28 g/mol
InChI Key: RMZLAQPRYKURJT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylcyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cyclopentanol derivative characterized by a phenyl group and two methyl groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-Dimethylcyclopentanone with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

    Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then added to 3,3-Dimethylcyclopentanone, resulting in the formation of the desired alcohol after hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process includes:

  • Preparation of the Grignard reagent in large quantities.
  • Controlled addition to the ketone substrate.
  • Efficient work-up procedures to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3,3-Dimethyl-1-phenylcyclopentanone.

    Reduction: 3,3-Dimethyl-1-phenylcyclopentane.

    Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.

Scientific Research Applications

3,3-Dimethyl-1-phenylcyclopentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclopentanol: Lacks the phenyl group, resulting in different chemical and biological properties.

    1-Phenylcyclopentanol: Lacks the two methyl groups, affecting its steric and electronic characteristics.

    3-Phenylcyclopentanol: The position of the phenyl group is different, leading to variations in reactivity and applications.

Uniqueness

3,3-Dimethyl-1-phenylcyclopentan-1-ol is unique due to the presence of both the phenyl and dimethyl groups on the cyclopentane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3,3-dimethyl-1-phenylcyclopentan-1-ol

InChI

InChI=1S/C13H18O/c1-12(2)8-9-13(14,10-12)11-6-4-3-5-7-11/h3-7,14H,8-10H2,1-2H3

InChI Key

RMZLAQPRYKURJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C2=CC=CC=C2)O)C

Origin of Product

United States

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